molecular formula C17H17N3O4S B2913521 Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 1025396-17-1

Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No. B2913521
CAS RN: 1025396-17-1
M. Wt: 359.4
InChI Key: GXTFUNTXMPPIOH-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoxaline . Quinoxaline derivatives are known for their diverse pharmacological and biological properties . They exhibit a variety of biological activities including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial . They are also used as fungicides, insecticides, and herbicides .


Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, one method involves the cyclocondensation of o-phenylenediamine with glyoxal . Other methods involve the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .


Molecular Structure Analysis

The molecular structure of this compound is partially determined by an intramolecular N—H O hydrogen bond . The crystal packing consists of layers parallel to (112) held together by N—H O and C—H O hydrogen bonds . The CH/NH portion of the heterocyclic ring is disordered over two sites in a 0.930 (5):0.070 (5) ratio with the disorder also extending to the O atom involved in the intramolecular N—H O hydrogen bond .


Chemical Reactions Analysis

Quinoxalines can undergo a variety of chemical reactions, including diazotization, nitration, oxidation, and substitutions . They can also be reduced, and undergo condensation and cyclization reactions . Treatment of quinoxalines with many organic reagents can result in alkylation, addition (forming spiro compounds), esterification, and demethylation .

properties

IUPAC Name

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-2-24-17(23)10-7-8-25-16(10)20-14(21)9-13-15(22)19-12-6-4-3-5-11(12)18-13/h3-8,13,18H,2,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTFUNTXMPPIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate

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